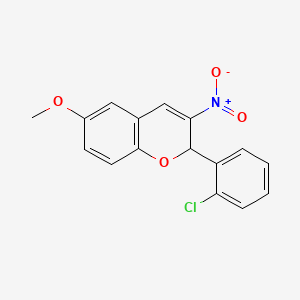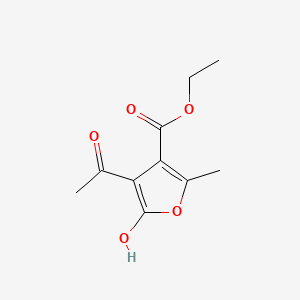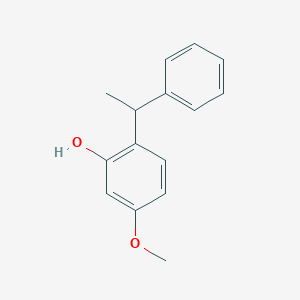
5-Methoxy-2-(1-phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a phenylethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a methoxy group onto a phenolic compound. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield the desired phenolic compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methoxy and phenylethyl groups may enhance its ability to interact with specific enzymes and receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
4-Methoxyphenol: A phenolic compound with a methoxy group at the para position.
8-Methoxy-2-(2-phenylethyl)chromen-4-one: A chromone derivative with similar structural features.
Uniqueness
5-Methoxy-2-(1-phenylethyl)phenol is unique due to the specific positioning of its methoxy and phenylethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67223-12-5 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-methoxy-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3 |
Clave InChI |
VQZSDFNNSCIFMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


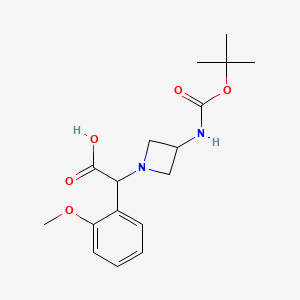
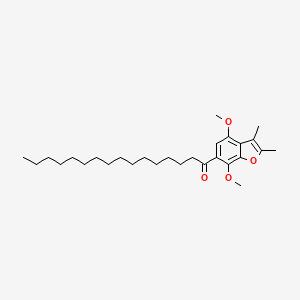
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)

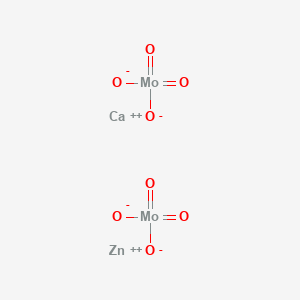
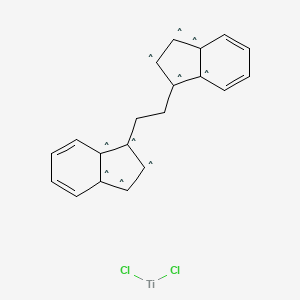
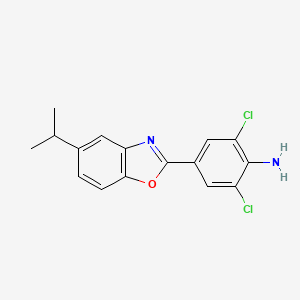


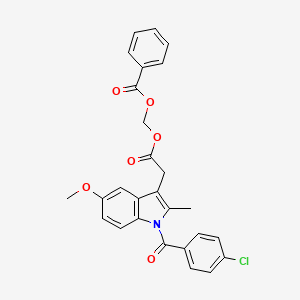
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
